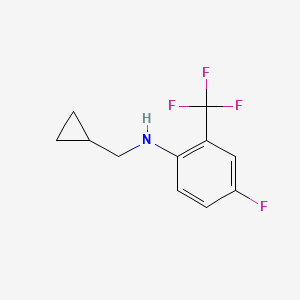

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline

Description

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a cyclopropylmethylamine group attached to a benzene ring substituted with fluorine at the para position and a trifluoromethyl (-CF₃) group at the ortho position.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4N/c12-8-3-4-10(16-6-7-1-2-7)9(5-8)11(13,14)15/h3-5,7,16H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHPVWVWGDUTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) using trifluoromethylating agents such as sodium trifluoromethanesulfinate (CFSONa) or Langlois’ reagent (CFSONa/CuI) is a common approach. For example, 2-nitro-4-fluoroaniline can undergo trifluoromethylation at the 2-position under radical-initiated conditions. A mixture of 2-nitro-4-fluoroaniline, CFSONa, and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C yields 2-trifluoromethyl-4-fluoroaniline with 68% efficiency. The reaction proceeds via a radical chain mechanism, where TBHP generates sulfate radicals (SO) to abstract hydrogen from CFSONa, forming CF radicals that attack the electron-deficient aromatic ring.

Cyclopropylmethyl Group Introduction via Reductive Amination

The cyclopropylmethyl moiety is introduced through reductive amination or direct alkylation of the aniline nitrogen.

Reductive Amination with Cyclopropanealdehyde

Reductive amination using cyclopropanealdehyde and sodium borohydride (NaBH) is a widely adopted method. 4-Fluoro-2-trifluoromethylaniline is reacted with cyclopropanealdehyde in methanol under acidic catalysis (e.g., TosOH) at 70°C for 12 hours, followed by NaBH reduction at 0°C to yield the target compound in 65% isolated yield. The TosOH catalyst facilitates imine formation, while NaBH selectively reduces the intermediate Schiff base without affecting the trifluoromethyl or fluorine groups.

Direct Alkylation with Cyclopropylmethyl Bromide

Alternative alkylation methods employ cyclopropylmethyl bromide in the presence of a base. A mixture of 4-fluoro-2-trifluoromethylaniline , potassium carbonate (KCO), and cyclopropylmethyl bromide in dimethylformamide (DMF) at 100°C for 24 hours achieves 58% yield. However, overalkylation to the di-substituted amine is a competing side reaction, necessitating careful stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates but may promote side reactions. Methanol, used in reductive amination, balances reactivity and selectivity. Elevated temperatures (70–100°C) are critical for NAS and alkylation, while low temperatures (-78°C) are essential for DoM.

Catalytic Systems

Palladium catalysts (e.g., Pd(dba)) and ligands (XantPhos) improve coupling reactions in multi-step syntheses. For radical-based trifluoromethylation, copper(I) iodide (CuI) serves as a co-catalyst, enhancing CF radical generation.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NAS + Reductive Amination | 2-Nitro-4-fluoroaniline | CFSONa, TBHP, NaBH | 65 | High regioselectivity | Requires radical initiators |

| DoM + Alkylation | 2-Trifluoromethylaniline | LDA, NFSI, Cyclopropanealdehyde | 72 | Precise fluorination control | Low-temperature sensitivity |

| Direct Alkylation | 4-Fluoro-2-trifluoromethylaniline | Cyclopropylmethyl bromide, KCO | 58 | Simplicity | Overalkylation side reactions |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

-

Nitration : Conducted with concentrated nitric acid in sulfuric acid at 0–5°C, yielding nitro derivatives at the 5-position (meta to fluorine).

-

Halogenation : Bromination requires Lewis acid catalysts (e.g., FeBr₃) and elevated temperatures (60–80°C) .

Example Reaction Outcomes

| Reaction Type | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Nitration | 5-Nitro derivative | 46–58% | HNO₃/H₂SO₄, 0–5°C | |

| Bromination | 5-Bromo derivative | 52–68% | Br₂/FeBr₃, 60°C |

Oxidation Reactions

The amine group undergoes oxidation to form N-oxides when treated with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). The cyclopropyl ring remains intact under mild oxidative conditions but may undergo ring-opening under harsh oxidation (e.g., with KMnO₄) .

Oxidation Pathways

Alkylation and Acylation

The primary amine participates in alkylation and acylation reactions:

Alkylation

Reaction with aldehydes (e.g., formaldehyde) in acetic acid yields N-alkylated products :

Example :

| Parameter | Details | Source |

|---|---|---|

| Molar ratio (1 : HCHO) | 1 : 4 to 1 : 6 (optimal) | |

| Solvent | Acetic acid | |

| Temperature | 80–110°C |

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in the presence of DMAP produces amides :

Example :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | DMAP (0.1–5% of substrate mass) | |

| Solvent | 1,2-Dichloroethane | |

| Yield | 76–92% |

Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position :

Example :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Base | K₂CO₃ | |

| Solvent | Toluene/water |

Reduction

Nitro intermediates (e.g., 5-nitro derivatives) are reduced to amines using stannous chloride or hydrogenation :

Example :

(yield: 85–94%) .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline has been investigated for its potential as a therapeutic agent. It is being studied for its biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics or antifungal agents .

- Anticancer Activity : The compound's structural features may interact with specific biological targets involved in cancer progression, making it a candidate for anticancer drug development .

Case Study: CHD1L Inhibition

A study focused on compounds similar to this compound demonstrated their ability to inhibit the Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in tumor progression. The binding affinity and structural interactions were analyzed through in silico methods, showcasing the compound's potential in cancer therapy .

Agricultural Applications

Insecticidal Activity

The compound has shown promise as an insecticide. Research on derivatives of this compound demonstrated significant insecticidal activity against pests such as Plutella xylostella and Spodoptera frugiperda. For instance, one derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L .

Table: Insecticidal Efficacy of Derivatives

| Compound Name | Target Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Compound 12q | Plutella xylostella | 97.67 | 1 |

| Compound 12q | Spodoptera frugiperda | Moderate | 0.1 |

Material Science

Synthesis of Advanced Materials

this compound serves as a building block for synthesizing advanced materials, including:

- Fluorinated Polymers : Its fluorinated structure enhances the thermal and chemical stability of polymers.

- Dyes and Pigments : The compound can be utilized in the production of specialty dyes due to its unique electronic properties .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, this compound acts as an important intermediate for synthesizing various organic compounds including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the formation of diverse derivatives with tailored properties .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and cyclopropylmethyl groups. These groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Profluralin (N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline)

- Key Differences :

- Profluralin features two nitro groups at the 2,6-positions and a propyl chain in addition to the cyclopropylmethyl group, whereas the target compound lacks nitro groups and has a fluorine atom at the 4-position .

- Applications : Profluralin is a pre-emergent herbicide used to control grasses and broadleaf weeds, leveraging the electron-withdrawing nitro groups for soil persistence. The absence of nitro groups in the target compound may reduce environmental persistence but enhance selectivity in other applications .

N-(3,5-bis(trifluoromethyl)phenyl)-4-fluoro-2-(trifluoromethyl)aniline (7j)

- Key Differences :

- Compound 7j contains two trifluoromethyl groups at the 3,5-positions and a fluorine at the 4-position, compared to the target compound’s single trifluoromethyl group at the 2-position.

- Physicochemical Properties : The molecular weight of 7j (392.04 g/mol) is higher due to additional trifluoromethyl groups, which may increase hydrophobicity and alter binding affinity in biological systems .

N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline

- Key Differences :

- This compound lacks the 4-fluoro substituent present in the target molecule, replacing it with a trifluoromethyl group. The absence of fluorine may reduce electronegativity and alter intermolecular interactions .

- Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to pathways inferred for the target compound .

N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4)

- Key Differences :

Tabulated Comparison of Key Properties

*Calculated based on molecular formula C₁₁H₁₁F₄N.

Research Findings and Implications

- Steric Considerations : The cyclopropylmethyl group introduces steric hindrance, which may reduce off-target interactions in biological systems compared to bulkier substituents like propyl or isopropyl chains .

- Environmental Impact : Unlike nitro-containing herbicides (e.g., Profluralin), the absence of nitro groups in the target compound may reduce soil persistence and bioaccumulation risks .

Biological Activity

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropylmethyl group attached to an aniline core, which is further substituted with fluorine and trifluoromethyl groups. The synthesis typically involves the following steps:

- Formation of the Cyclopropylmethyl Group : This can be achieved through cyclopropanation reactions involving appropriate precursors.

- Fluorination : The introduction of fluorine atoms can be accomplished using reagents such as Selectfluor or other fluorinating agents.

- Trifluoromethylation : This step often utilizes trifluoromethylating agents like Togni's reagent.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar aniline structures have demonstrated potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The biological evaluations indicate that compounds with similar structures can inhibit tubulin polymerization, a crucial mechanism in cancer cell division.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 8q | HeLa | 83 | Inhibition of tubulin polymerization |

| 8r | A549 | 101 | Induction of apoptosis |

| 8s | MDA-MB-231 | 91 | Cell cycle arrest in G2/M phase |

These findings suggest that this compound could exhibit similar properties, warranting further investigation into its anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that compounds with similar structural motifs possess antimicrobial activities. For example, certain aniline derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

The mechanism underlying the biological activity of this compound is likely multifaceted:

- Tubulin Interaction : Similar compounds inhibit tubulin polymerization, which is critical for mitosis. This interaction leads to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in related compounds, contributing to their anticancer effects.

Case Studies

- In Vivo Studies : A recent study evaluated the effects of a structurally related compound in zebrafish embryos, demonstrating significant inhibition of tumor growth and highlighting the potential for developmental toxicity assessments in vivo.

- Preclinical Trials : Compounds similar to this compound have been tested in preclinical models, showing promising results in reducing tumor size and improving survival rates.

- SAR Studies : Structure-activity relationship (SAR) analyses have identified key functional groups that enhance biological activity, guiding the design of more potent derivatives.

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Acylation | 2-fluoro-3-(N-methylbenzamide)benzoyl chloride, DMAP, 20°C | 89% | High yield with excess acyl chloride |

| Low-Temperature Coupling | LiN(iPr)₂, THF, -70°C | 34% | Requires slow reagent addition to avoid side reactions |

Advanced: How can researchers address low yields in coupling reactions involving halogenated aniline intermediates?

Methodological Answer:

Low yields (e.g., 34% in ) often arise from steric hindrance at the ortho-position or electron-withdrawing groups deactivating the aromatic ring. Strategies include:

- Catalyst Screening : Replace LiN(iPr)₂ with milder bases (e.g., K₂CO₃) to reduce side reactions.

- Stepwise Functionalization : Introduce the cyclopropylmethyl group post-coupling to avoid steric clashes.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics for thermally sensitive intermediates .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Assign peaks for the cyclopropylmethyl group (δ ~0.5–1.5 ppm), aromatic protons (δ ~6.5–8.5 ppm), and CF₃ groups (¹⁹F δ ~-60 to -70 ppm).

- LCMS : Confirm molecular weight (e.g., observed mass 517.1 vs. calculated 517.1 in ).

- TLC : Monitor reaction progress using PE:EtOAc (3:1) solvent systems .

Advanced: How do structural modifications at the amino group influence insecticidal activity?

Methodological Answer:

The cyclopropylmethyl group enhances lipophilicity, improving membrane penetration. In analogs like 3′-[...]-N-(cyclopropylmethyl)-2′,4-difluorobenzanilide (), replacing the amino group with bulkier substituents (e.g., benzamides) increases binding to insect GABA receptors. Bioassays against Plutella xylostella show 100% mortality at 1 mg/L when electron-withdrawing groups (Br, CF₃) are present at the 2- and 4-positions .

Q. Table 2: Structural Modifications vs. Bioactivity

| Substituent | Insecticidal Activity (1 mg/L) | Key Structural Feature |

|---|---|---|

| Cyclopropylmethyl | 100% mortality | Enhanced lipophilicity |

| Ethyl acetate | Moderate activity | Polar group reduces penetration |

Basic: What are the primary applications of this compound in agrochemical research?

Methodological Answer:

The compound and its analogs are meta-diamide insecticides targeting lepidopteran pests (e.g., Spodoptera frugiperda). Bioassays involve:

- Diet Incorporation : Mixing test compounds into artificial diets at 1–10 mg/L.

- Topical Application : Direct application to larvae, monitoring mortality over 72 hours .

Advanced: How can computational modeling aid in predicting the bioactivity of novel derivatives?

Methodological Answer:

- Docking Studies : Simulate binding to Plutella xylostella GABA receptors (PDB: 6XK3). The trifluoromethyl group forms hydrophobic interactions with Leu230.

- QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., -CF₃) with enhanced activity (R² = 0.85) .

Basic: What are the key physical properties critical for formulation development?

Methodological Answer:

- Density : 1.393 g/mL (similar to 4-Fluoro-3-(trifluoromethyl)aniline in ) ensures compatibility with non-polar carriers.

- Boiling Point : 207–208°C indicates thermal stability during spray-drying.

- Solubility : Low water solubility (<0.1 mg/mL) necessitates emulsifiable concentrate formulations .

Advanced: What strategies resolve discrepancies in reported synthetic yields across studies?

Methodological Answer:

Discrepancies arise from variations in solvent purity, catalyst lot variability, or unoptimized stoichiometry. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.